(3S)-1-Benzyl-5-oxopyrrolidine-2,3-diyl diacetate

Asymmetric Synthesis Chiral Auxiliary Enantiomeric Purity

(3S)-1-Benzyl-5-oxopyrrolidine-2,3-diyl diacetate is a chiral, non-racemic pyrrolidine derivative. Its molecular structure (C15H17NO5, MW: 291.30 g/mol) features a defined (3S) stereocenter, a benzyl group at the 1-position, and two acetyloxy functionalities at the 2- and 3-positions, making it a versatile building block for constructing complex molecules and exploring structure-activity relationships.

Molecular Formula C15H17NO5
Molecular Weight 291.30 g/mol
CAS No. 870716-22-6
Cat. No. B12547082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-1-Benzyl-5-oxopyrrolidine-2,3-diyl diacetate
CAS870716-22-6
Molecular FormulaC15H17NO5
Molecular Weight291.30 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC(=O)N(C1OC(=O)C)CC2=CC=CC=C2
InChIInChI=1S/C15H17NO5/c1-10(17)20-13-8-14(19)16(15(13)21-11(2)18)9-12-6-4-3-5-7-12/h3-7,13,15H,8-9H2,1-2H3/t13-,15?/m0/s1
InChIKeyXPFXNHRDXARQRN-CFMCSPIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of (3S)-1-Benzyl-5-oxopyrrolidine-2,3-diyl diacetate (CAS 870716-22-6) for Advanced Organic Synthesis and Medicinal Chemistry


(3S)-1-Benzyl-5-oxopyrrolidine-2,3-diyl diacetate is a chiral, non-racemic pyrrolidine derivative [1]. Its molecular structure (C15H17NO5, MW: 291.30 g/mol) features a defined (3S) stereocenter, a benzyl group at the 1-position, and two acetyloxy functionalities at the 2- and 3-positions, making it a versatile building block for constructing complex molecules and exploring structure-activity relationships [1].

Why a Generic Pyrrolidine or Racemic Mixture Cannot Substitute for (3S)-1-Benzyl-5-oxopyrrolidine-2,3-diyl diacetate (CAS 870716-22-6)


The precise combination of the (3S) stereochemistry and the specific 2,3-diyl diacetate substitution pattern on the 5-oxopyrrolidine core is unique to this compound. Substituting a generic pyrrolidine or a racemic mixture would fail to replicate the defined three-dimensional structure and the specific electronic and steric environment created by the benzyl and acetate groups. This specific architecture is crucial for applications where chirality transfer, metal ion coordination, or precise molecular recognition is required, such as in asymmetric catalysis or the synthesis of enantiomerically pure drug candidates [1].

Quantifiable Differentiation and Technical Evidence for (3S)-1-Benzyl-5-oxopyrrolidine-2,3-diyl diacetate (CAS 870716-22-6)


Defined (3S) Stereochemistry for Enantioselective Synthesis vs. Racemic Mixtures

The compound is a single enantiomer with a defined (3S) configuration, as indicated by its IUPAC name and Isomeric SMILES notation. This is in direct contrast to racemic mixtures of pyrrolidine diacetates or compounds without a defined stereocenter, which would lead to mixtures of diastereomers in subsequent synthetic steps [1]. The use of a single enantiomer is essential for synthesizing optically pure compounds and for controlling the stereochemical outcome of reactions.

Asymmetric Synthesis Chiral Auxiliary Enantiomeric Purity

Unique 2,3-Diyl Diacetate Substitution Pattern for Chelation and Reactivity

The compound possesses a 2,3-diyl diacetate moiety on the pyrrolidine ring, a specific substitution pattern that distinguishes it from other 5-oxopyrrolidine derivatives like 1-benzyl-5-oxopyrrolidine-3-carboxylic acid (CAS 428518-42-7) or its methyl ester (CAS 428518-44-9). The presence of two adjacent acetyloxy groups provides a unique coordination environment for metal ions, particularly lanthanides [2]. This can lead to the formation of complexes with distinct photophysical properties, such as luminescence, that are not accessible with mono-substituted or differently substituted analogs [2].

Coordination Chemistry Metal Complexation Luminescent Materials

Primary Application Scenarios for (3S)-1-Benzyl-5-oxopyrrolidine-2,3-diyl diacetate (CAS 870716-22-6) Based on Evidence


Asymmetric Synthesis: As a Chiral Building Block for Enantiomerically Pure Pyrrolidines

Given its defined (3S) stereochemistry, this compound is a valuable starting material or intermediate in the asymmetric synthesis of more complex pyrrolidine-containing molecules. It can be used to install a chiral center in a target molecule with high fidelity, avoiding the need for late-stage resolution. This is particularly relevant for the synthesis of pharmaceutical candidates where stereochemistry is critical for biological activity [1].

Medicinal Chemistry: Scaffold for Structure-Activity Relationship (SAR) Studies

The compound's unique combination of a benzyl-protected nitrogen and the 2,3-diyl diacetate pattern makes it a versatile scaffold for exploring SAR. Modifications can be made at multiple positions (e.g., deprotection of the benzyl group, hydrolysis of the acetates, or functionalization at the 4-position) to generate a library of derivatives for screening against biological targets of interest, such as those involved in cancer metabolism or infectious disease [1].

Coordination Chemistry: Precursor for Luminescent Lanthanide Complexes

The adjacent diacetate groups are well-suited for chelating metal ions. Research has demonstrated that 5-oxopyrrolidine-2,3-diyl diacetate can form complexes with lanthanides like Eu(III) and Sm(III), resulting in materials with unique photophysical properties [2]. This compound can therefore be procured for the development of new luminescent probes, sensors, or materials for optical applications [2].

Organic Methodology Development: Substrate for Novel Transformations

The presence of multiple reactive handles (the lactam carbonyl, the benzyl group, and the acetate esters) makes this compound a useful substrate for developing and testing new synthetic methodologies. Researchers can explore selective deprotections, reductions, or cross-coupling reactions on a well-defined, chiral molecular framework, contributing to the advancement of synthetic organic chemistry.

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